Isokobusone
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Overview
Description
Isokobusone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Isokobusone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isokobusone is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, isokobusone can be found in root vegetables. This makes isokobusone a potential biomarker for the consumption of this food product.
5-hydroxy-11,11-dimethyl-4-methylene-8-bicyclo[7.2.0]undecanone is an organic hydroxy compound.
Scientific Research Applications
Chemical Properties and Extraction
Isokobusone, a caryophyllane-type norsesquiterpenoid, was identified from the gorgonian coral Rumphella antipathies. The structure of isokobusone was established using spectroscopic evidence, particularly from 1D and 2D NMR experiments (Chuang et al., 2007).
Biological Activity and Health Benefits
Isokobusone, along with carapin and santonin, was found to activate both pregnane X receptor (PXR) and constitutive androstane receptor (CAR). This activation induced the expression of drug-metabolizing enzymes in primary human and mouse hepatocytes. Furthermore, activation of PXR by these compounds inhibited the expression of inflammatory mediators in response to lipopolysaccharide (LPS), suggesting their role in inflammation and drug metabolism modulation (Kittayaruksakul et al., 2013).
Methodological Considerations in Soy Research
While not directly about isokobusone, the NIH sponsored a workshop that provided guidance for soy protein/isoflavone human research. This workshop discussed methods to ensure the quality of soy studies, which is pertinent for research on isokobusone given its presence in certain soy products (Klein et al., 2010).
Ecotoxicological Impact
In a study examining the ecotoxicological effects of 1,4-naphthoquinone, a compound with some similarities to isokobusone, researchers found toxicity for various test species, indicating the importance of understanding the environmental impact of such compounds (Chelinho et al., 2017).
properties
CAS RN |
24173-72-6 |
---|---|
Product Name |
Isokobusone |
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-11-10(8-14(11,2)3)13(16)7-6-12(9)15/h10-12,15H,1,4-8H2,2-3H3 |
InChI Key |
BSFUDCIRZBAPDS-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
Canonical SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
melting_point |
108-109°C |
Other CAS RN |
24173-72-6 |
physical_description |
Solid |
synonyms |
isokobusone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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